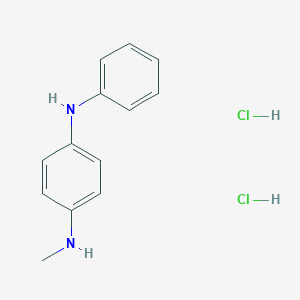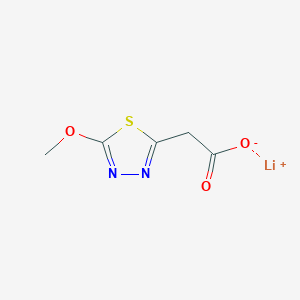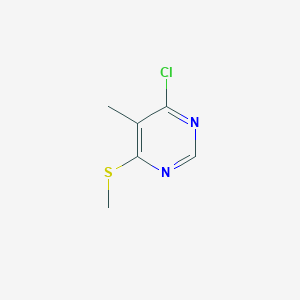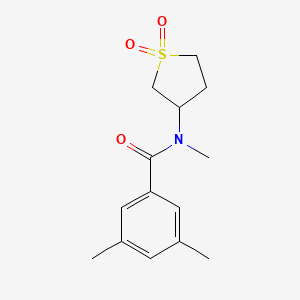
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride” is a fluorinated organic compound. It contains an amino group (-NH2), a hydroxyl group (-OH), and multiple fluorine atoms attached to the carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine atoms and the amino group in separate steps. Fluorination of organic compounds is a well-studied field and there are many methods available, including the use of elemental fluorine or various fluorinating agents . The introduction of the amino group could potentially be achieved through nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of polar C-F bonds due to the high electronegativity of fluorine. The amino and hydroxyl groups would also introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
As a fluorinated organic compound, “4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride” would be expected to exhibit high thermal and chemical stability. The presence of the amino and hydroxyl groups could make it a candidate for reactions involving these functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms would likely result in high thermal and chemical stability. The compound’s polarity and potential for hydrogen bonding could influence its solubility and boiling/melting points .科学的研究の応用
Synthesis of Trifluoromethylated Derivatives
Research by Mosslemin et al. (2004) explored the production of new trifluoromethylated furan derivatives. This involved enolization-cyclization reactions of fluorinated aminoketenimines derived from the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones, closely related to 4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Peptide Synthesis
Gorbunova et al. (1991) demonstrated the use of a trifluoro-3-buten-2-one derivative as a protecting reagent in peptide synthesis. The study proposed the trifluoro-3-oxo-1-butenyl group for protecting the N-H terminal of amino acids (Gorbunova, Gerus, Galushko, & Kukhar, 1991).
Synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes
Zanatta et al. (2005) researched the synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinanes from 4-ylamino-1,1,1-trifluoro-butan-2-ols, which bears structural similarities to 4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride (Zanatta, Squizani, Fantinel, Nachtigall, Borchhardt, Bonacorso, & Martins, 2005).
Development of Sensitive Probes in Medicinal Chemistry
Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline variants for use in sensitive 19F NMR applications. This research has implications for the development of sensitive probes in medicinal chemistry (Tressler & Zondlo, 2014).
Synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans
Zhang, Zhao, and Lu (2007) conducted a study on the synthesis of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans, demonstrating the potential of trifluoromethylated compounds in organic synthesis (Zhang, Zhao, & Lu, 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6NO.ClH/c6-4(7,8)3(13,1-2-12)5(9,10)11;/h13H,1-2,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUVDMJQZUQCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(F)(F)F)(C(F)(F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride | |
CAS RN |
2193061-99-1 |
Source


|
| Record name | 4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)

![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469806.png)



![N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2469814.png)
![[3-Chloro-4-(difluoromethyl)phenyl]methanol](/img/structure/B2469815.png)
![N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2469818.png)


